(r)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol
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Overview
Description
®-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the fluorine atom and the methylsulfonyl group in its structure imparts unique chemical properties, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(methylsulfonyl)benzaldehyde and ®-pyrrolidin-3-ol.
Condensation Reaction: The aldehyde group of 2-fluoro-4-(methylsulfonyl)benzaldehyde reacts with the amine group of ®-pyrrolidin-3-ol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, ®-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or sulfoxides.
Reduction: Formation of alcohols, amines, or sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to improve reaction selectivity and efficiency.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.
Medicine
Pharmaceutical Development: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Delivery: Used in the design of drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methylsulfonyl group play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-2-ol: Similar structure but with a different position of the hydroxyl group.
(s)-1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-ol: Enantiomer of the compound with different stereochemistry.
1-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrrolidin-3-one: Ketone derivative with different chemical properties.
Uniqueness
Chirality: The ®-enantiomer exhibits unique biological activity and selectivity compared to its (s)-enantiomer.
Functional Groups: The presence of both fluorine and methylsulfonyl groups imparts distinct chemical reactivity and stability.
Applications: Its specific structure makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3R)-1-(2-fluoro-4-methylsulfonylphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-17(15,16)9-2-3-11(10(12)6-9)13-5-4-8(14)7-13/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCPXPANCZGAL-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CC[C@H](C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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